Aspartic acid, 2-methyl-

説明

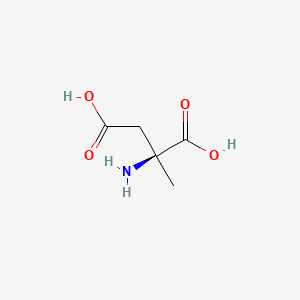

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-2-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAYDJFPMMUKOI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structural and Functional Landscape of 2-Methylaspartic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylaspartic acid, a non-proteinogenic α-amino acid, serves as a valuable tool in neuroscience research due to its structural similarity to the endogenous excitatory neurotransmitter glutamate. As a derivative of aspartic acid with a methyl group at the α-carbon, it exhibits stereoisomerism, with its enantiomers showing differential biological activity. This document provides a comprehensive overview of the structure, properties, and biological significance of 2-methylaspartic acid, with a particular focus on its interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity, learning, and memory. This guide includes a summary of its physicochemical properties, a plausible synthetic route, and a detailed experimental protocol for investigating its effects on neuronal activity.

Chemical Structure and Stereoisomerism

2-Methylaspartic acid, with the chemical formula C₅H₉NO₄, is systematically named 2-amino-2-methylbutanedioic acid.[1] A key structural feature is the presence of a methyl group on the α-carbon, the carbon atom adjacent to the carboxyl group. This substitution distinguishes it from the proteinogenic amino acid aspartic acid. In the crystalline state, it exists as a zwitterion in its monohydrate form.[2]

The α-carbon of 2-methylaspartic acid is a chiral center, giving rise to two enantiomers: (R)-2-methylaspartic acid and (S)-2-methylaspartic acid. The racemic mixture, containing equal amounts of both enantiomers, crystallizes in an achiral space group.[2] The biological activity of 2-methylaspartic acid is often stereospecific, with one enantiomer typically exhibiting higher potency at its biological target.

Physicochemical and Biological Properties

A comprehensive understanding of the physicochemical properties of 2-methylaspartic acid is essential for its application in research and drug development. The following tables summarize key computed and experimental data.

Table 1: Physicochemical Properties of 2-Methylaspartic Acid

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₄ | PubChem[1] |

| Molecular Weight | 147.13 g/mol | PubChem[1] |

| IUPAC Name | 2-amino-2-methylbutanedioic acid | PubChem[1] |

| CAS Number | 2792-66-7 (racemic) | PubChem[1] |

| XLogP3 (Computed) | -3.7 | PubChem[1] |

| Hydrogen Bond Donors | 3 | PubChem[1] |

| Hydrogen Bond Acceptors | 5 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Table 2: Crystallographic Data for 2-Methylaspartic Acid Monohydrate

| Parameter | Value | Source |

| Formula | C₅H₉NO₄·H₂O | ResearchGate[2] |

| Crystal System | Monoclinic | ResearchGate[2] |

| Space Group | P2₁/c | ResearchGate[2] |

Synthesis of 2-Methylaspartic Acid

While a specific, detailed protocol for the synthesis of 2-methylaspartic acid was not found in the surveyed literature, a plausible and established method for the synthesis of the closely related compound, N-methyl-DL-aspartic acid, involves the Michael addition of methylamine to dimethyl fumarate.[1][4] This approach can be adapted for the synthesis of 2-methyl-DL-aspartic acid.

Proposed Synthetic Protocol for 2-Methyl-DL-Aspartic Acid

Reaction Scheme:

Materials:

-

Dimethyl fumarate

-

Methylamine (aqueous solution)

-

Methanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Michael Addition: Dissolve dimethyl fumarate in methanol in a round-bottom flask. Cool the solution in an ice bath. Slowly add an aqueous solution of methylamine dropwise with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Solvent Removal: Remove the methanol and excess methylamine under reduced pressure using a rotary evaporator.

-

Hydrolysis: To the resulting crude product, add a 6 M solution of hydrochloric acid. Reflux the mixture for 4-6 hours to hydrolyze the ester groups.

-

Neutralization and Isolation: Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution to the isoelectric point of 2-methylaspartic acid. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol. The product can be further purified by recrystallization from a water/ethanol mixture.

-

Drying: Dry the purified 2-methyl-DL-aspartic acid in a vacuum oven.

Note: This is a generalized protocol based on the synthesis of a related compound and may require optimization for the synthesis of 2-methylaspartic acid.

Experimental Protocol: Investigation of 2-Methylaspartic Acid Activity at NMDA Receptors using Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the methodology to assess the agonist activity of 2-methylaspartic acid at NMDA receptors in cultured neurons or acute brain slices.

Materials and Solutions

-

Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Continuously bubbled with 95% O₂/5% CO₂.

-

Internal Solution for Patch Pipette: Containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 ATP-Mg, and 0.3 GTP-Na. pH adjusted to 7.3 with KOH.

-

Test Compound: 2-methylaspartic acid (specific enantiomer or racemic mixture) dissolved in aCSF.

-

NMDA Receptor Antagonist: (e.g., AP5, 50 µM)

-

AMPA/Kainate Receptor Antagonist: (e.g., CNQX, 10 µM)

-

GABA-A Receptor Antagonist: (e.g., Picrotoxin, 100 µM)

Experimental Procedure

-

Cell/Slice Preparation: Prepare primary neuronal cultures or acute brain slices from a suitable animal model (e.g., rat hippocampus).

-

Recording Setup: Place the cell culture dish or brain slice in a recording chamber on the stage of an upright microscope and continuously perfuse with aCSF at a constant flow rate.

-

Patch-Clamp Recording:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Fill the pipette with the internal solution.

-

Under visual guidance, approach a neuron and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV.

-

-

Drug Application and Data Acquisition:

-

Perfuse the cell with aCSF containing CNQX and picrotoxin to isolate NMDA receptor-mediated currents.

-

Apply different concentrations of 2-methylaspartic acid via the perfusion system.

-

Record the induced currents using an appropriate amplifier and data acquisition software.

-

To confirm that the recorded currents are mediated by NMDA receptors, apply the NMDA receptor antagonist AP5 at the end of the experiment.

-

Data Analysis

-

Measure the peak amplitude of the inward current induced by each concentration of 2-methylaspartic acid.

-

Construct a dose-response curve by plotting the current amplitude against the logarithm of the agonist concentration.

-

Fit the data to the Hill equation to determine the EC₅₀ (half-maximal effective concentration) and the Hill coefficient.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental logic, the following diagrams are provided in the DOT language for Graphviz.

NMDA Receptor Signaling Pathway

Caption: Simplified NMDA receptor activation and downstream signaling cascade.

Electrophysiology Experimental Workflow

Caption: Workflow for studying 2-methylaspartic acid using patch-clamp electrophysiology.

References

A Comprehensive Technical Guide to 2-Methylaspartic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical and physical properties, experimental protocols, and biological significance of 2-methylaspartic acid. The information is curated for professionals in research and drug development who are interested in the nuanced characteristics and applications of this non-proteinogenic amino acid.

Core Chemical and Physical Properties

2-Methylaspartic acid, a derivative of the proteinogenic amino acid aspartic acid, is distinguished by a methyl group at the alpha-carbon. This structural modification significantly influences its chemical behavior and biological activity. The compound is a white, crystalline solid and can exist as a monohydrate.[1] It is known to form a zwitterion in its crystalline state.[1]

Tabulated Quantitative Data

The following tables summarize the key chemical and physical properties of 2-methylaspartic acid and its parent compound, aspartic acid, for comparative analysis.

| Identifier | Value | Reference |

| IUPAC Name | 2-Amino-2-methylbutanedioic acid | [2] |

| Molecular Formula | C5H9NO4 | [2] |

| Molecular Weight | 147.13 g/mol | [2] |

| CAS Number | 2792-66-7 (DL-form) | [2] |

| Appearance | White crystalline powder | [3] |

| Property | Value | Notes and References |

| Melting Point | Not available | Decomposes at high temperatures. The related compound, N-methyl-D-aspartic acid, has a melting point of 189-190 °C.[4] |

| Boiling Point | Not applicable | Decomposes upon heating. |

| pKa Values | Not experimentally determined | The pKa values for aspartic acid are 1.99 (α-carboxyl), 3.90 (side chain), and 9.90 (α-amino). The methyl group in 2-methylaspartic acid is expected to slightly alter these values.[5] |

| Water Solubility | Soluble | Qualitative data indicates solubility in water, with dependence on pH and temperature. Quantitative data is not readily available. For comparison, L-aspartic acid has a solubility of 4.5 g/L in water.[5] |

Experimental Protocols

Synthesis of N-Methyl-DL-Aspartic Acid Derivatives

A common method for the synthesis of N-methyl-DL-aspartic acid (a closely related compound) and its derivatives involves the Michael addition of methylamine to dimethyl fumarate.[6]

Methodology:

-

Reaction Setup: Dimethyl fumarate is dissolved in a suitable solvent, such as methanol.

-

Addition of Methylamine: An aqueous solution of methylamine is added dropwise to the solution of dimethyl fumarate at a controlled temperature, typically room temperature.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified, often through recrystallization or column chromatography, to yield the N-methyl-DL-aspartic acid derivative.[6]

Caption: General workflow for the synthesis of N-methyl-DL-aspartic acid derivatives.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a robust method for the separation and quantification of 2-methylaspartic acid and its enantiomers. Chiral HPLC columns are essential for resolving the D- and L-isomers.

Methodology:

-

Sample Preparation: Brain or other tissue samples are homogenized in a suitable buffer and deproteinized, often using perchloric acid followed by neutralization.

-

Derivatization: The amino acids in the sample are derivatized with a fluorescent tag, such as o-phthaldialdehyde (OPA), to enable sensitive detection.

-

Chromatographic Separation: The derivatized sample is injected onto a chiral HPLC column. A gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile) is typically used.

-

Detection: The separated enantiomers are detected using a fluorescence detector.

-

Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of a known standard.

Mass Spectrometry (MS):

Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of 2-methylaspartic acid.[2][7]

Methodology for GC-MS:

-

Derivatization: For GC analysis, the carboxyl and amino groups of 2-methylaspartic acid must be derivatized to increase volatility. A common method is trimethylsilylation (TMS).[7]

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The temperature is programmed to ramp up to achieve separation.[7]

-

Mass Spectrometry: The separated compounds are introduced into a mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.[7]

Biological Activity and Signaling Pathways

The most well-characterized biological activity of the D-enantiomer of N-methylaspartic acid (NMDA) is its role as a specific agonist at the N-methyl-D-aspartate receptor (NMDAR), a subtype of ionotropic glutamate receptor. While 2-methylaspartic acid is structurally distinct from NMDA (lacking the N-methyl group), its derivatives are often studied in the context of NMDAR modulation. The NMDAR is a crucial component of excitatory neurotransmission in the central nervous system.

NMDA Receptor Signaling Pathway

The NMDA receptor is unique in that its activation requires the coincidence of two events: the binding of glutamate (or an agonist like NMDA) and the depolarization of the postsynaptic membrane. This dual requirement allows the NMDAR to function as a "coincidence detector," a property that is fundamental to synaptic plasticity, learning, and memory.

Mechanism of Activation:

-

Ligand Binding: Glutamate and a co-agonist (glycine or D-serine) bind to their respective sites on the NMDAR complex.

-

Relief of Magnesium Block: At resting membrane potential, the NMDAR channel is blocked by a magnesium ion (Mg2+). Depolarization of the postsynaptic membrane, typically initiated by the activation of nearby AMPA receptors, dislodges the Mg2+ ion.

-

Channel Opening and Ion Influx: With the Mg2+ block removed, the NMDAR channel opens, allowing the influx of sodium (Na+) and, significantly, calcium (Ca2+) ions into the postsynaptic neuron.

-

Downstream Signaling: The influx of Ca2+ acts as a second messenger, activating a cascade of intracellular signaling pathways involving enzymes such as calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), as well as transcription factors like CREB. These pathways can lead to long-term changes in synaptic strength, such as long-term potentiation (LTP).

Caption: Simplified diagram of the NMDA receptor signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Methylaspartic acid | C5H9NO4 | CID 2109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl aspartic acid, TMS # 2 [webbook.nist.gov]

- 4. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]

- 5. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methods for syntheses of N-methyl-DL-aspartic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Methyl aspartic acid, TMS # 2 [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 2-Methyl-DL-Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-methyl-DL-aspartic acid, a non-proteinogenic amino acid of interest in neuroscience and medicinal chemistry. The synthesis is based on the robust and versatile malonic ester synthesis, a cornerstone of amino acid preparation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Introduction

2-Methyl-DL-aspartic acid is an analog of the excitatory amino acid aspartic acid. The introduction of a methyl group at the alpha-carbon position creates a chiral center and sterically hinders metabolic pathways, making it a valuable tool for studying glutamate receptors and other neurological targets. This guide outlines a practical, multi-step synthesis of the racemic mixture of 2-methyl-aspartic acid, suitable for laboratory-scale preparation.

Synthetic Pathway Overview

The synthesis of 2-methyl-DL-aspartic acid can be efficiently achieved through a three-step sequence starting from diethyl acetamidomalonate. This classical approach allows for the sequential introduction of the side chain and the alpha-methyl group, followed by a final hydrolysis and decarboxylation step to yield the target amino acid.

Experimental Protocols

The following protocols are based on well-established procedures for malonic ester synthesis and alkylation.

Step 1: Synthesis of Diethyl 2-acetamido-2-(2-cyanoethyl)malonate

This step involves a Michael addition of the enolate of diethyl acetamidomalonate to acrylonitrile.

Workflow:

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl acetamidomalonate in absolute ethanol.

-

To this solution, add a freshly prepared solution of sodium ethoxide in ethanol.

-

Cool the mixture in an ice bath and add acrylonitrile dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Neutralize the reaction mixture with a slight excess of acetic acid.

-

Remove the ethanol under reduced pressure.

-

Take up the residue in water and extract with diethyl ether or ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of Diethyl 2-acetamido-2-(2-cyanoethyl)-2-methylmalonate

The intermediate from Step 1 is methylated at the alpha-carbon.

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask fitted with a reflux condenser and a dropping funnel.

-

Add diethyl 2-acetamido-2-(2-cyanoethyl)malonate to the ethanolic sodium ethoxide solution.

-

Heat the mixture to reflux and add methyl iodide dropwise over a period of 30 minutes.

-

Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove the sodium iodide precipitate.

-

Evaporate the ethanol from the filtrate under reduced pressure.

-

Dissolve the residue in water and extract with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the methylated product. Further purification, if necessary, can be achieved by chromatography.

Step 3: Hydrolysis and Decarboxylation to 2-Methyl-DL-aspartic Acid

The final step involves the acidic hydrolysis of the ester, amide, and nitrile groups, followed by decarboxylation.

Procedure:

-

Place the crude diethyl 2-acetamido-2-(2-cyanoethyl)-2-methylmalonate in a round-bottom flask.

-

Add concentrated hydrochloric acid.

-

Heat the mixture to reflux for 8-12 hours. This will hydrolyze the ester, amide, and nitrile functionalities and effect decarboxylation.

-

After cooling, a precipitate of the amino acid hydrochloride may form.

-

Concentrate the solution under reduced pressure to obtain the crude 2-methyl-DL-aspartic acid hydrochloride.

-

Dissolve the crude product in a minimum amount of hot water and adjust the pH to the isoelectric point (around pH 3) with a base such as pyridine or ammonium hydroxide to precipitate the free amino acid.

-

Cool the mixture in an ice bath to complete precipitation.

-

Collect the crystalline product by filtration, wash with cold water and then with ethanol, and dry under vacuum.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of 2-methyl-DL-aspartic acid. The yields are indicative and may vary based on the specific reaction conditions and scale.

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Diethyl acetamidomalonate, Acrylonitrile | Sodium ethoxide, Ethanol | 0 to 25 | 12-24 | 70-85 |

| 2 | Diethyl 2-acetamido-2-(2-cyanoethyl)malonate, Methyl iodide | Sodium ethoxide, Ethanol | Reflux (approx. 78) | 2-4 | 65-80 |

| 3 | Diethyl 2-acetamido-2-(2-cyanoethyl)-2-methylmalonate | Concentrated Hydrochloric Acid | Reflux (approx. 110) | 8-12 | 50-70 |

Conclusion

The synthesis pathway detailed in this guide offers a reliable and scalable method for the preparation of 2-methyl-DL-aspartic acid. By leveraging the principles of malonic ester synthesis, researchers can access this valuable non-proteinogenic amino acid for a variety of applications in chemical biology and drug discovery. The provided experimental protocols and data serve as a solid foundation for the successful synthesis of this target molecule. Careful execution of each step and appropriate purification techniques are crucial for obtaining the final product in high purity.

An In-depth Technical Guide on the Mechanism of Action of 2-Methylaspartic Acid on NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-D-aspartate (NMDA) receptors are a critical class of ionotropic glutamate receptors in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory. Their dysfunction is implicated in a range of neurological disorders. While the pharmacology of the archetypal agonist, N-methyl-D-aspartic acid (NMDA), is well-documented, the specific actions of related compounds such as 2-methylaspartic acid are less extensively characterized. This technical guide provides a comprehensive overview of the mechanism of action of 2-methylaspartic acid on NMDA receptors, synthesizing available data on its binding, channel gating, and downstream signaling effects. This document also includes detailed experimental protocols for key assays used to characterize the activity of NMDA receptor agonists.

Core Mechanism of Action

2-Methylaspartic acid, as an agonist at the NMDA receptor, is presumed to follow the canonical activation mechanism of this ligand-gated ion channel. This process involves a series of conformational changes initiated by agonist and co-agonist binding, leading to the opening of the ion channel pore.

Binding to the NMDA Receptor

The activation of the NMDA receptor requires the binding of two co-agonists: glutamate (or an agonist like 2-methylaspartic acid) to the GluN2 subunits and a co-agonist, typically glycine or D-serine, to the GluN1 subunits. The receptor is a heterotetramer, usually composed of two GluN1 and two GluN2 subunits. The binding of both agonists induces a conformational change in the ligand-binding domains, which is the initial step in the gating process.

Channel Gating and Ion Flux

Upon binding of 2-methylaspartic acid and a co-agonist, the conformational change in the ligand-binding domain is transduced to the transmembrane domains, leading to the opening of the ion channel. A key feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺). At resting membrane potentials, the channel pore is occluded by Mg²⁺. Depolarization of the postsynaptic membrane, often initiated by the activation of nearby AMPA receptors, dislodges the Mg²⁺ ion, allowing for the influx of cations. The NMDA receptor channel is highly permeable to calcium ions (Ca²⁺), in addition to sodium (Na⁺) and potassium (K⁺) ions.

Downstream Signaling Pathways

The influx of Ca²⁺ through the NMDA receptor channel acts as a critical second messenger, initiating a cascade of intracellular signaling events. These pathways are fundamental to the role of NMDA receptors in synaptic plasticity. Key downstream signaling cascades include:

-

Activation of Calmodulin and CaMKII: Calcium ions bind to calmodulin, which in turn activates calcium/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a crucial enzyme in the induction of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.

-

Activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK): Calcium influx can also lead to the activation of PKC and the MAPK/ERK pathway, which are involved in gene expression and structural plasticity.

-

Activation of Neuronal Nitric Oxide Synthase (nNOS): The calcium-calmodulin complex can also activate nNOS, leading to the production of nitric oxide, a retrograde messenger that can influence presynaptic function.

Quantitative Pharmacological Data

Specific quantitative data for 2-methylaspartic acid at NMDA receptors is sparse in the readily available literature, with most studies focusing on N-methyl-D-aspartic acid (NMDA). The data presented below is for NMDA and other relevant compounds to provide a comparative context.

| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |

| N-Methyl-D-aspartic acid (NMDA) | Native (Rat Cortex) | Electrophysiology (Depolarization) | EC₅₀ | ~30 µM | [1] |

| L-Glutamate | Native (Rat Cortex) | Electrophysiology (Depolarization) | EC₅₀ | 2.3 µM | [1] |

| (2S,3S)-3F-NMDA | Recombinant | Electrophysiology | Potency | Comparable to NMDA | [2][3] |

| (2S,3R)-3F-NMDA | Recombinant | Electrophysiology | Potency | Negligible | [2][3] |

Note: The lack of specific quantitative data for 2-methylaspartic acid highlights a gap in the current pharmacological literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of NMDA receptor agonists. While these are general protocols, they are representative of the techniques that would be employed to study 2-methylaspartic acid.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the NMDA receptor channel in response to agonist application.

Cell Preparation:

-

Primary neuronal cultures (e.g., from embryonic mouse or rat hippocampus or cortex) are plated on coverslips.

-

Alternatively, cell lines (e.g., HEK293) transiently or stably expressing specific NMDA receptor subunit combinations can be used.

Recording Solutions:

-

External Solution (aCSF): Typically contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, and 0.01 glycine (to saturate the glycine binding site). For studying NMDA receptors, Mg²⁺ is often omitted to prevent channel block. The pH is adjusted to 7.4 with NaOH.

-

Internal Solution (Pipette Solution): Typically contains (in mM): 140 K-gluconate, 10 HEPES, 10 BAPTA (a calcium chelator), 4 Mg-ATP, and 0.3 Na-GTP. The pH is adjusted to 7.3 with KOH.

Recording Procedure:

-

A glass micropipette with a resistance of 3-7 MΩ is filled with the internal solution and mounted on a micromanipulator.

-

The pipette is lowered onto a neuron, and a high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by applying gentle suction, establishing the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV or -70 mV.

-

2-methylaspartic acid is applied to the cell via a perfusion system at varying concentrations to elicit a current response.

-

The resulting current is recorded and analyzed to determine parameters such as EC₅₀ and channel kinetics.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the NMDA receptor.

Membrane Preparation:

-

Brain tissue (e.g., rat cortex or hippocampus) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.

-

The membrane pellet is washed and resuspended in assay buffer.

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801 or [³H]CPP) at a fixed concentration.

-

Increasing concentrations of the unlabeled test compound (2-methylaspartic acid) are added to compete with the radioligand for binding.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

The data are analyzed to determine the IC₅₀ of the test compound, from which the binding affinity (Ki) can be calculated.

Calcium Imaging

This technique is used to measure the influx of calcium into cells following NMDA receptor activation.

Cell Preparation and Dye Loading:

-

Primary neuronal cultures are grown on glass-bottom dishes or coverslips.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye.

-

After loading, the cells are washed to remove excess dye.

Imaging Procedure:

-

The dish or coverslip is mounted on the stage of a fluorescence microscope equipped with a perfusion system and a sensitive camera.

-

A baseline fluorescence level is recorded.

-

2-methylaspartic acid is applied to the cells via the perfusion system.

-

The change in fluorescence intensity upon agonist application is recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured.

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

The data can be used to determine the concentration-response relationship for calcium influx.

Visualizations

Signaling Pathway of 2-Methylaspartic Acid at the NMDA Receptor

Caption: Signaling cascade initiated by 2-methylaspartic acid at the NMDA receptor.

Experimental Workflow for Whole-Cell Patch-Clamp Recording

Caption: Workflow for characterizing 2-methylaspartic acid using patch-clamp.

Logical Relationship of NMDA Receptor Activation

Caption: Logical requirements for NMDA receptor activation by 2-methylaspartic acid.

Conclusion

2-Methylaspartic acid is an agonist of the NMDA receptor, and its mechanism of action is expected to parallel that of the endogenous agonist glutamate and the prototypical agonist NMDA. This involves binding to the GluN2 subunit, which, in conjunction with co-agonist binding to the GluN1 subunit and membrane depolarization, leads to channel opening and subsequent calcium influx. This calcium signal triggers a variety of downstream signaling cascades that are crucial for synaptic plasticity.

A significant challenge in providing a comprehensive overview of 2-methylaspartic acid is the limited availability of specific quantitative pharmacological data in the published literature. Future research should focus on detailed characterization of the binding affinity, potency, and subtype selectivity of 2-methylaspartic acid and its stereoisomers to fully elucidate its pharmacological profile and potential as a research tool or therapeutic agent. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.

References

- 1. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, absolute configuration and activity at N-methyl-D-aspartic acid (NMDA) receptor of the four D-2-amino-4,5-methano-adipate diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of 2-Methylaspartic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and neuropharmacological significance of 2-methylaspartic acid. From its early synthesis to its pivotal role in the characterization of excitatory amino acid receptors, this document details the scientific journey that established 2-methylaspartic acid as a key tool in neuroscience. This guide includes a historical narrative, detailed experimental protocols, quantitative data on its interaction with N-methyl-D-aspartate (NMDA) receptors, and visualizations of relevant biochemical pathways and experimental workflows.

Introduction

2-Methylaspartic acid, a synthetic amino acid analogue, holds a significant place in the history of neuroscience. While not a proteinogenic amino acid, its structural similarity to the endogenous neurotransmitter L-glutamate and its potent and selective action on a specific class of glutamate receptors have made it an invaluable pharmacological tool. The discovery and subsequent investigation of 2-methylaspartic acid were instrumental in the initial classification of excitatory amino acid receptors, leading to the identification of the N-methyl-D-aspartate (NMDA) receptor, a receptor subtype crucial for synaptic plasticity, learning, and memory. This guide delves into the key milestones of its discovery and the scientific endeavors that have elucidated its mechanism of action and its impact on our understanding of glutamatergic neurotransmission.

Historical Discovery and Key Milestones

The story of 2-methylaspartic acid is intrinsically linked to the pioneering work on excitatory amino acids (EAAs) by Sir David Curtis and Dr. Jeff Watkins in the mid-20th century. Their investigations into the structure-activity relationships of various amino acids on central neurons laid the foundation for the classification of EAA receptors.

Early Synthesis and Neuropharmacological Investigations (Late 1950s - 1960s):

While the exact first synthesis of 2-methylaspartic acid is not prominently documented in a single landmark paper, its availability during the late 1950s and early 1960s is evident from the neuropharmacological studies of the time. The synthesis of various amino acid analogues, including methylated derivatives, was a common practice in medicinal chemistry to probe the structural requirements for biological activity. Historical methods for the alkylation of α-amino acids, such as the Strecker synthesis and Gabriel synthesis, were well-established and could have been adapted for the preparation of 2-methylaspartic acid.[1]

The crucial breakthrough came from the electrophysiological studies conducted by Curtis and Watkins. They systematically applied a wide range of amino acids to spinal neurons and observed their excitatory or inhibitory effects. Their seminal papers published in the Journal of Neurochemistry and the Journal of Physiology in the late 1950s and early 1960s detailed the excitatory effects of various acidic amino acids and their structural analogues.[2][3]

The Emergence of the NMDA Receptor (1970s - 1980s):

Through their meticulous structure-activity relationship studies, Watkins and his colleagues synthesized and tested a battery of compounds. This led to the critical observation that certain synthetic agonists, most notably N-methyl-D-aspartate (NMDA) and 2-methylaspartic acid, elicited a distinct pattern of neuronal excitation that was different from that produced by other excitatory amino acids like kainate and quisqualate. This distinction was further solidified by the development of selective antagonists. This body of work culminated in the proposal of distinct EAA receptor subtypes, with the "NMDA receptor" being named after its most selective agonist.[4] The work of "Team Evans and Watkins" at the University of Bristol was particularly influential during this period.[5]

Physicochemical Properties

2-Methylaspartic acid is a dicarboxylic amino acid with a methyl group at the alpha-carbon. Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-Amino-2-methylbutanedioic acid[5] |

| Molecular Formula | C5H9NO4[5] |

| Molecular Weight | 147.13 g/mol [5] |

| CAS Number | 2792-66-7 (DL-form)[5] |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

Pharmacology and Mechanism of Action

The primary pharmacological action of 2-methylaspartic acid is its potent and selective agonism at the NMDA receptor, a subtype of ionotropic glutamate receptor.

Interaction with the NMDA Receptor

The NMDA receptor is a heterotetrameric ligand-gated ion channel composed of two GluN1 subunits and two GluN2 subunits. Activation of the receptor requires the binding of both glutamate (or an agonist like 2-methylaspartic acid) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. A key feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg2+) at resting membrane potential. Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of cations, most notably Ca2+.[6][7]

2-methylaspartic acid mimics the action of glutamate at the NMDA receptor, inducing a conformational change that, in the presence of a co-agonist and sufficient membrane depolarization, opens the ion channel.

Quantitative Analysis of Receptor Interaction

While specific IC50 or EC50 values for 2-methylaspartic acid are not as widely reported as for NMDA itself, comparative electrophysiological studies have demonstrated its potent excitatory effects, comparable to those of NMDA. The table below summarizes the known quantitative data for NMDA, which serves as a benchmark for the activity of 2-methylaspartic acid.

| Ligand | Receptor Subtype | Assay Type | Value | Reference |

| NMDA | Recombinant NR1/NR2B | Electrophysiology (IC50) | 30-100 nM (for antagonists) | [4] |

| NMDA | Cultured Cerebellar Granule Neurons | Ca2+ influx (IC50 of antagonists) | Varies with antagonist | [8] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and characterization of 2-methylaspartic acid.

Synthesis of DL-2-Methylaspartic Acid (Historical Perspective)

While the exact original synthesis protocol is not available, a plausible historical method would involve the alkylation of a protected aspartic acid derivative or a related precursor. Modern methods often employ more sophisticated techniques, but a classical approach would likely follow these general steps:

Objective: To synthesize racemic 2-methylaspartic acid.

Materials:

-

Diethyl 2-acetamidomalonate

-

Sodium ethoxide

-

Methyl iodide

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Ethanol

-

Diethyl ether

Procedure:

-

Deprotonation: Diethyl 2-acetamidomalonate is treated with a strong base, such as sodium ethoxide in ethanol, to generate a carbanion at the α-carbon.

-

Alkylation: The carbanion is then reacted with an alkylating agent, in this case, methyl iodide. The methyl group is introduced at the α-position.

-

Hydrolysis and Decarboxylation: The resulting diethyl 2-acetamido-2-methylmalonate is subjected to acidic hydrolysis (e.g., with concentrated HCl) followed by heating. This step hydrolyzes the ester and amide groups and decarboxylates the malonic ester derivative to yield DL-2-methylaspartic acid.

-

Purification: The final product is purified by recrystallization from a suitable solvent system, such as water/ethanol.

Electrophysiological Recording of NMDA Receptor Currents

This protocol describes a whole-cell patch-clamp recording from cultured neurons to measure NMDA receptor-mediated currents evoked by 2-methylaspartic acid.

Objective: To measure the inward current mediated by NMDA receptors upon application of 2-methylaspartic acid.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4 with NaOH. Mg2+-free to prevent voltage-dependent block.

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH.

-

2-methylaspartic acid stock solution (e.g., 10 mM in water)

-

Drug application system (e.g., gravity-fed perfusion system)

Procedure:

-

Cell Preparation: A coverslip with cultured neurons is placed in the recording chamber and perfused with the external solution.

-

Pipette Fabrication: A patch pipette with a resistance of 3-5 MΩ is pulled from a borosilicate glass capillary using a micropipette puller and filled with the internal solution.

-

Gigaseal Formation: Under visual control using a microscope, the pipette is brought into contact with the membrane of a neuron, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: A brief, strong suction pulse is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

-

Voltage Clamp: The neuron is voltage-clamped at a holding potential of -70 mV.

-

Drug Application: The perfusion system is used to rapidly apply the external solution containing a known concentration of 2-methylaspartic acid (e.g., 100 µM) to the neuron.

-

Data Acquisition: The resulting inward current, carried primarily by Na+ and Ca2+ ions through the NMDA receptor channels, is recorded and digitized.

-

Data Analysis: The peak amplitude and other kinetic properties of the 2-methylaspartic acid-evoked current are analyzed using appropriate software.[9][10]

Visualizations

Signaling Pathway

Caption: NMDA receptor activation by 2-methylaspartic acid.

Experimental Workflow

Caption: Workflow for whole-cell patch-clamp recording.

Conclusion

The discovery and characterization of 2-methylaspartic acid represent a pivotal chapter in the history of neuroscience. Its role as a selective agonist was fundamental to the initial pharmacological dissection of excitatory amino acid receptors and the subsequent identification of the NMDA receptor. Today, 2-methylaspartic acid and its derivatives continue to be valuable tools for researchers investigating the intricate mechanisms of glutamatergic neurotransmission and its implications in health and disease. This technical guide provides a foundational understanding of this important molecule, from its historical roots to its practical application in the laboratory, serving as a valuable resource for the scientific community.

References

- 1. Khan Academy [khanacademy.org]

- 2. Methods for syntheses of N-methyl-DL-aspartic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological evidence that intrastriatally administered N-methyl-D-aspartate augments striatal dopamine tone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantiomeric Propanolamines as selective N-Methyl-d-aspartate 2B Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methylaspartic acid | C5H9NO4 | CID 2109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

2-methylaspartic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methylaspartic acid, a key derivative of the endogenous excitatory amino acid L-aspartic acid. As a notable agonist of the N-methyl-D-aspartate (NMDA) receptor, this compound serves as an invaluable tool in neuroscience research for probing the structure, function, and therapeutic potential of this critical ionotropic glutamate receptor. This document details its chemical properties, biological activity, relevant experimental protocols, and its role within the broader context of NMDA receptor signaling.

Core Chemical and Physical Properties

2-Methylaspartic acid is a non-proteinogenic amino acid characterized by the addition of a methyl group at the alpha-carbon (C2) of aspartic acid. This structural modification is crucial for its pharmacological profile. The compound exists as different stereoisomers, with the racemic (DL) and the L-enantiomer being commonly referenced.

Identity and Structure

| Property | Data |

| Molecular Formula | C5H9NO4[1] |

| IUPAC Name | 2-amino-2-methylbutanedioic acid |

| Synonyms | α-Methylaspartic acid, 2-Methyl-DL-aspartic acid |

| CAS Number | 2792-66-7 (DL-isomer)[1] 3227-17-6 (L-isomer)[2][3] |

Physicochemical Data

The following table summarizes key computed physicochemical properties of 2-methylaspartic acid.

| Property | Value | Source |

| Molecular Weight | 147.13 g/mol | PubChem[1] |

| Monoisotopic Mass | 147.05315777 Da | PubChem[1] |

| Topological Polar Surface Area | 101 Ų | PubChem[1] |

| Hydrogen Bond Donors | 3 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| XLogP3 | -3.7 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Biological Activity and Mechanism of Action

2-Methylaspartic acid primarily functions as an agonist at the glutamate binding site of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors.[4] The NMDA receptor is a heterotetrameric ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[4][5]

Activation of the NMDA receptor is a complex process that requires the coincidence of two events:

-

Agonist and Co-agonist Binding: Both the primary agonist (glutamate or an analogue like 2-methylaspartic acid) and a co-agonist (glycine or D-serine) must bind to their respective sites on the GluN2 and GluN1 subunits.[4]

-

Depolarization: The postsynaptic membrane must be sufficiently depolarized to relieve the voltage-dependent block of the channel pore by extracellular magnesium ions (Mg²⁺).[4]

Once both conditions are met, the channel opens, allowing the influx of sodium (Na⁺) and a significant amount of calcium (Ca²⁺) into the neuron, alongside the efflux of potassium (K⁺).[4] The influx of Ca²⁺ is particularly important as it acts as a critical second messenger, initiating a cascade of downstream signaling pathways that underpin processes like long-term potentiation (LTP).[4]

NMDA Receptor Activation and Signaling Pathway

The following diagram illustrates the sequence of events leading to NMDA receptor activation and the initiation of downstream signaling.

References

- 1. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylation of the NMDA receptor agonist L-trans-2,3-pyrrolidine-dicarboxylate: enhanced excitotoxic potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Emerging Role of N-Methyl-D-Aspartate (NMDA) Receptors in the Cardiovascular System: Physiological Implications, Pathological Consequences, and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2-Methylaspartic Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-methylaspartic acid in aqueous solutions. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related amino acids, predictive models, and established principles of physical chemistry and reaction kinetics. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of formulations containing 2-methylaspartic acid.

Physicochemical Properties of 2-Methylaspartic Acid

2-Methylaspartic acid is a synthetic amino acid derivative with a methyl group at the alpha-carbon. This structural feature distinguishes it from its proteinogenic analogue, aspartic acid, and influences its physicochemical properties.

| Property | Value/Information | Source |

| Molecular Formula | C5H9NO4 | [1][2] |

| Molecular Weight | 147.13 g/mol | [1][2] |

| Appearance | White crystalline solid | [3] |

| Structure | Exists as a zwitterion in solid state and near-neutral pH in aqueous solutions. Crystallizes from water as a monohydrate. | [4][5] |

| Predicted XLogP3 | -3.7 | [1] |

Solubility of 2-Methylaspartic Acid in Aqueous Solutions

Direct quantitative solubility data for 2-methylaspartic acid in public literature is scarce. However, based on its structure and the behavior of similar amino acids, its solubility profile can be inferred.

Factors Influencing Solubility

The solubility of amino acids in aqueous solutions is primarily governed by the following factors:

-

pH: The ionization state of the amino and carboxylic acid groups is highly dependent on the pH of the solution. Amino acids generally exhibit their lowest solubility at their isoelectric point (pI) and higher solubility at pH values above and below the pI.[3] For 2-methylaspartic acid, which has two carboxylic acid groups and one amino group, the pI is expected to be in the acidic range, similar to aspartic acid.

-

Temperature: The dissolution of most amino acids is an endothermic process, meaning their solubility increases with temperature.[3][6]

-

Presence of Salts: The effect of salts on amino acid solubility can be complex, leading to either "salting-in" (increased solubility) or "salting-out" (decreased solubility) depending on the nature and concentration of the salt.

-

Solvent Polarity: As a polar, zwitterionic molecule, 2-methylaspartic acid is expected to be more soluble in polar solvents like water and less soluble in non-polar organic solvents.[7]

Estimated Aqueous Solubility

While precise figures are unavailable, the fact that 2-methylaspartic acid crystallizes from water as a monohydrate suggests a significant degree of aqueous solubility.[4][5] By analogy with other small, polar amino acids, its solubility in water at room temperature is likely to be in the range of several grams per liter.

Table 2.1: Estimated Solubility of 2-Methylaspartic Acid in Aqueous Solutions

| Parameter | Estimated Value/Trend | Remarks |

| Solubility in Water (at pI) | Low | Minimum solubility is expected at the isoelectric point. |

| Solubility in Acidic Solution (pH < pI) | High | The molecule carries a net positive charge, enhancing interaction with water. |

| Solubility in Basic Solution (pH > pI) | High | The molecule carries a net negative charge, enhancing interaction with water. |

| Temperature Dependence | Increases with increasing temperature | Typical for most amino acids.[3] |

Stability of 2-Methylaspartic Acid in Aqueous Solutions

The stability of 2-methylaspartic acid in aqueous solutions is a critical factor for its storage and application. The primary degradation pathway for aspartic acid residues in peptides is through the formation of a succinimide intermediate.[8] It is plausible that free 2-methylaspartic acid follows a similar, albeit modified, degradation route.

Proposed Degradation Pathway

The presence of the α-methyl group is expected to influence the rate of degradation. α-methylation can suppress peptide bond cleavage and reduce conformational variability.[9] In the case of free 2-methylaspartic acid, this steric hindrance might affect the rate of cyclization to the succinimide intermediate.

The proposed degradation pathway involves an intramolecular cyclization to form a 2-methylsuccinimide intermediate. This intermediate can then undergo hydrolysis to yield two isomeric products: the original 2-methylaspartic acid and 3-methylisopartic acid.

Caption: Proposed degradation pathway of 2-methylaspartic acid in aqueous solution.

Factors Influencing Stability

-

pH: The rate of succinimide formation from aspartyl residues is highly pH-dependent, with maximal rates typically observed in the slightly acidic to neutral pH range.[8]

-

Temperature: As with most chemical reactions, the rate of degradation is expected to increase with temperature.

-

Buffer Species: Certain buffer components can catalyze the degradation of labile compounds.[10]

Table 3.1: Factors Affecting the Stability of 2-Methylaspartic Acid in Aqueous Solution

| Factor | Effect on Stability | Rationale |

| pH | pH-dependent; likely least stable in the slightly acidic to neutral range. | The rate of intramolecular cyclization is influenced by the ionization state of the carboxyl groups.[8] |

| Temperature | Decreases with increasing temperature. | Higher temperatures provide the activation energy for degradation reactions. |

| Ionic Strength | May influence degradation rates. | The effect will depend on the specific ions present. |

| Presence of Catalysts | Certain buffer species may accelerate degradation. | General acid-base catalysis can promote cyclization and hydrolysis.[10] |

Experimental Protocols

This section outlines detailed methodologies for determining the solubility and stability of 2-methylaspartic acid in aqueous solutions.

Solubility Determination: Shake-Flask Method

This method is a standard procedure for determining the equilibrium solubility of a compound.

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol:

-

Preparation of Solutions: Prepare a series of aqueous solutions with different pH values (e.g., using appropriate buffers).

-

Addition of Compound: Add an excess amount of solid 2-methylaspartic acid to each solution in sealed containers.

-

Equilibration: Place the containers in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient time (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Remove the containers from the shaker and allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: Dilute the filtered sample appropriately and analyze the concentration of 2-methylaspartic acid using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Caption: Workflow for forced degradation studies of 2-methylaspartic acid.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a stock solution of 2-methylaspartic acid in water or a suitable buffer.

-

Stress Conditions: Subject aliquots of the stock solution to various stress conditions:

-

Acid Hydrolysis: Add an equal volume of an acid (e.g., 0.1 M or 1 M HCl) and heat (e.g., at 60 °C).

-

Base Hydrolysis: Add an equal volume of a base (e.g., 0.1 M or 1 M NaOH) and heat (e.g., at 60 °C).

-

Oxidation: Add an oxidizing agent (e.g., 3% hydrogen peroxide) and store at room temperature.

-

Thermal Degradation: Heat the solution at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the solution to light of a specified wavelength and intensity.

-

-

Time-Point Sampling: Withdraw samples at appropriate time intervals. Neutralize the acid and base-stressed samples before analysis.

-

Analysis: Analyze the samples using a stability-indicating analytical method (e.g., a gradient HPLC method) to separate the parent compound from any degradation products.

-

Data Evaluation: Determine the percentage of degradation of 2-methylaspartic acid and identify and quantify the major degradation products.

Development of a Stability-Indicating Analytical Method

A crucial component of stability studies is the use of a validated stability-indicating analytical method (SIAM). High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Table 5.1: Key Considerations for Developing a Stability-Indicating HPLC Method

| Parameter | Recommendation | Rationale |

| Column Chemistry | Reversed-phase (e.g., C18) | Suitable for separating polar compounds like amino acids. |

| Mobile Phase | Gradient elution with an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). | Gradient elution is necessary to resolve polar parent drug from potential degradation products with different polarities. |

| pH of Mobile Phase | Acidic pH (e.g., 2.5-4.0) | Often provides good peak shape for acidic analytes and can influence selectivity. |

| Detection | UV detection at a suitable wavelength (e.g., 210-220 nm for compounds without a strong chromophore). Mass spectrometry (MS) for peak identification. | UV detection is a standard for quantification. MS is invaluable for identifying unknown degradation products.[11] |

| Method Validation | The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. | Ensures the method is reliable for its intended purpose. |

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 2-methylaspartic acid in aqueous solutions. While specific experimental data for this compound is limited, by applying established principles and data from related compounds, we can anticipate its behavior. The provided experimental protocols offer a robust framework for generating the necessary data to support formulation development and ensure product quality. Further experimental investigation is highly recommended to precisely quantify the solubility and degradation kinetics of 2-methylaspartic acid under various conditions.

References

- 1. 2-Methylaspartic acid | C5H9NO4 | CID 2109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aspartic acid, 2-methyl- | C5H9NO4 | CID 2724884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methylaspartic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. α-Methyl Amino Acids - Enamine [enamine.net]

- 10. Degradation kinetics and mechanism of N6-[(dimethylamino)methylene]mitomycin C in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide on the Natural Occurrence of 2-Methylaspartic Acid in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence, biosynthesis, and metabolic pathways of 2-methylaspartic acid in biological systems. It is intended for researchers, scientists, and professionals in drug development who are interested in non-proteinogenic amino acids and their potential roles in biochemistry and pharmacology.

Introduction to 2-Methylaspartic Acid

2-Methylaspartic acid is a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids genetically coded for in the synthesis of proteins. Its chemical structure is similar to the proteinogenic amino acid aspartic acid, with the addition of a methyl group on the alpha or beta carbon. This guide focuses on the natural occurrence and biological roles of its isomers, primarily (2S,3S)-3-methylaspartate and L-threo-3-methylaspartate, which are intermediates in specific metabolic pathways. It is crucial to distinguish 2-methylaspartic acid from the well-known N-methyl-D-aspartic acid (NMDA), a synthetic compound widely used in neuroscience research as a specific agonist for the NMDA receptor. There is currently no evidence to suggest that 2-methylaspartic acid directly interacts with the NMDA receptor or functions as a neurotransmitter.

Natural Occurrence and Biosynthesis

The known natural occurrence of 2-methylaspartic acid is primarily limited to certain prokaryotes, specifically in some anaerobic bacteria and haloarchaea. There is currently a lack of evidence for its endogenous presence in eukaryotic organisms such as plants, fungi, and animals, including mammals.

In Bacteria: Glutamate Fermentation

In several anaerobic bacteria, such as those from the order Clostridiales (e.g., Clostridium tetanomorphum), (2S,3S)-3-methylaspartate is a key intermediate in the fermentation of glutamate. This metabolic process allows these organisms to use glutamate as a carbon and energy source under anaerobic conditions.

The biosynthesis of (2S,3S)-3-methylaspartate from L-glutamate is catalyzed by the enzyme glutamate mutase (also known as methylaspartate mutase). This is a complex isomerization reaction involving the rearrangement of the carbon skeleton of glutamate. Glutamate mutase is a vitamin B12 (cobalamin)-dependent enzyme. The reaction is reversible and converts the linear C4 chain of glutamate into a branched-chain C4 dicarboxylic amino acid.

In Archaea: The Methylaspartate Cycle

In some extremely halophilic archaea (haloarchaea), such as Haloarcula marismortui, methylaspartate is a central intermediate in the methylaspartate cycle . This metabolic pathway is an anaplerotic sequence that replenishes intermediates of the tricarboxylic acid (TCA) cycle, enabling the organism to grow on two-carbon compounds like acetate.

The methylaspartate cycle involves the conversion of glutamate to methylaspartate, which is then deaminated to mesaconate. This pathway allows for the net conversion of acetyl-CoA to malate. The functioning of this cycle is crucial for the carbon metabolism of these extremophiles and highlights a unique adaptation to their environment. The presence of the methylaspartate cycle is associated with the ability of these organisms to utilize polyhydroxyalkanoates (a carbon storage polymer) during periods of carbon starvation.

Quantitative Data

Currently, there is a significant lack of quantitative data on the concentration of 2-methylaspartic acid in various biological systems. While its presence as a metabolic intermediate is established in certain microorganisms, the steady-state concentrations are likely to be low and transient. Further research employing sensitive analytical techniques is required to quantify the levels of 2-methylaspartic acid in different organisms and under various physiological conditions.

| Biological System | Organism/Tissue | Concentration | Reference |

| Bacteria | Clostridium species | Not Reported | |

| Archaea | Haloarcula species | Not Reported | |

| Eukaryotes | Plants, Fungi, Animals | Not Detected/Not Reported | - |

Experimental Protocols

The detection and quantification of 2-methylaspartic acid in biological samples typically require chromatographic methods coupled with mass spectrometry, due to its structural similarity to other amino acids. Derivatization is often necessary to improve its volatility and chromatographic properties for gas chromatography-mass spectrometry (GC-MS) analysis.

Sample Preparation and Extraction

-

Homogenization: Biological samples (e.g., bacterial cell pellets, tissue) are homogenized in a suitable buffer, often containing an internal standard (e.g., a stable isotope-labeled version of the analyte) for accurate quantification.

-

Protein Precipitation: Proteins are precipitated by adding a solvent such as methanol, ethanol, or acetonitrile, followed by centrifugation.

-

Extraction: The supernatant containing the small molecule metabolites is collected. For complex matrices, a solid-phase extraction (SPE) step may be employed for further cleanup.

-

Drying: The extract is dried under a stream of nitrogen or by lyophilization prior to derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like amino acids, a derivatization step is essential.

4.2.1. Derivatization:

A common two-step derivatization procedure for amino acids involves esterification followed by acylation.

-

Esterification: The dried extract is reacted with an acidic alcohol (e.g., 2 M HCl in methanol) at an elevated temperature (e.g., 80°C for 60 minutes) to convert the carboxylic acid groups to their corresponding methyl esters.

-

Acylation: The sample is then treated with an acylating agent, such as pentafluoropropionic anhydride (PFPA) in ethyl acetate, at a raised temperature (e.g., 65°C for 30 minutes) to derivatize the amino and other reactive groups. This increases the volatility and thermal stability of the analyte.

4.2.2. GC-MS Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Splitless injection at a high temperature (e.g., 280°C).

-

Oven Program: A temperature gradient program is used to separate the analytes, for example, starting at 60°C, holding for 2 minutes, then ramping to 320°C.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification. Electron ionization (EI) is commonly used.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for the analysis of non-volatile compounds like amino acids without the need for derivatization, although derivatization can be used to enhance sensitivity.

4.3.1. Without Derivatization (LC-MS/MS):

-

Sample Preparation: The extracted and protein-precipitated sample is reconstituted in a solvent compatible with the mobile phase.

-

Chromatographic Separation:

-

Column: A reversed-phase column suitable for polar compounds (e.g., C18 with an aqueous-compatible end-capping) or a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Analysis: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, where specific precursor-to-product ion transitions for 2-methylaspartic acid and its internal standard are monitored.

-

4.3.2. With Pre-column Derivatization (HPLC-Fluorescence/UV):

-

Derivatization: The sample is reacted with a labeling reagent that introduces a chromophore or fluorophore. Common reagents for amino acids include o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethoxycarbonyl chloride (FMOC) for both primary and secondary amines.

-

Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient of an aqueous buffer and an organic solvent.

-

Detection: A fluorescence or UV detector is used to monitor the derivatized analytes.

Signaling Pathways and Physiological Roles

Currently, there is no direct evidence to suggest that 2-methylaspartic acid is involved in signaling pathways in any biological system. Its known roles are confined to being a metabolic intermediate in specific pathways in certain microorganisms. The structural similarity to aspartic acid and glutamic acid, which are important neurotransmitters in mammals, has led to some speculation about its potential neuroactivity. However, experimental data to support such a role is lacking. As mentioned earlier, it is important not to confuse 2-methylaspartic acid with N-methyl-D-aspartic acid (NMDA), which is a potent and selective agonist of the NMDA receptor, a key player in synaptic plasticity and memory formation.

Conclusion and Future Directions

The natural occurrence of 2-methylaspartic acid is currently understood to be limited to specific metabolic pathways in certain anaerobic bacteria and haloarchaea, where it functions as a key intermediate in glutamate fermentation and the methylaspartate cycle, respectively. There is a notable absence of evidence for its endogenous presence and physiological role in eukaryotic organisms.

Future research should focus on:

-

Broader Screening: Utilizing advanced metabolomics platforms to screen a wider range of organisms, including diverse eukaryotes and extremophiles, for the presence of 2-methylaspartic acid.

-

Quantitative Analysis: Developing and applying robust and sensitive quantitative methods to determine the concentration of 2-methylaspartic acid in various biological matrices.

-

Functional Studies: Investigating the potential physiological effects of 2-methylaspartic acid in biological systems where its presence is confirmed, including its potential interactions with enzymes and receptors.

-

Enzyme Discovery: Exploring the possibility of novel biosynthetic pathways for 2-methylaspartic acid in different organisms.

A deeper understanding of the distribution and function of this non-proteinogenic amino acid could reveal novel metabolic adaptations and potentially new targets for drug development.

Methodological & Application

Application Notes and Protocols for the Use of 2-Methylaspartic Acid in Primary Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylaspartic acid (2-MA) is a selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] However, overactivation of NMDA receptors can lead to excessive calcium influx, resulting in excitotoxicity, a pathological process implicated in various neurodegenerative diseases.[1][2] The use of 2-MA in primary neuronal cultures provides a powerful in vitro model to investigate the physiological and pathological roles of NMDA receptor activation. These application notes provide detailed protocols for utilizing 2-MA to study neuronal excitotoxicity and intracellular calcium dynamics in primary neuronal cultures.

Data Presentation: Quantitative Effects of NMDA Receptor Agonists

The following tables summarize typical concentrations and exposure times for NMDA receptor agonists to elicit specific effects in primary neuronal cultures. These values, primarily based on studies using NMDA, serve as a strong starting point for experiments with 2-methylaspartic acid, though empirical optimization is always recommended.

Table 1: 2-Methylaspartic Acid Concentrations for Neurotoxicity Assays

| Cell Type | Concentration Range (µM) | Exposure Time | Assay | Key Outcomes |

| Cortical Neurons | 100 - 300 | 5 - 60 minutes | MTT Assay, LDH Assay | Induction of neuronal cell death.[3][4] |

| Cortical Neurons | 50 - 200 | 24 hours | MTT Assay, TUNEL Staining | Assessment of delayed neuronal death and apoptosis.[5] |

| Hippocampal Neurons | 100 - 200 | 30 - 60 minutes | MTT Assay, Propidium Iodide Staining | Evaluation of acute excitotoxic injury.[5] |

Table 2: 2-Methylaspartic Acid Concentrations for Neuronal Activation and Calcium Imaging

| Cell Type | Concentration Range (µM) | Application | Key Outcomes |

| Hippocampal Neurons | 10 - 50 | Calcium Imaging | Transient increase in intracellular calcium ([Ca2+]i).[6] |

| Cortical Neurons | 20 - 80 | Calcium Imaging | Stimulation of intracellular calcium signaling cascades.[6] |

| Dorsal Root Ganglion Neurons | 80 | Neuronal Activation | Increased phosphorylation of ERK.[1] |

Experimental Protocols

Protocol 1: Primary Neuronal Culture (Mouse Hippocampus)

This protocol describes the preparation of primary hippocampal neurons from embryonic day 18 (E18) mouse embryos.

Materials:

-

E18 pregnant mouse

-

Hank's Balanced Salt Solution (HBSS), ice-cold

-

Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

-

Papain or Trypsin

-

DNase I

-

Poly-D-lysine or Poly-L-lysine

-

Sterile dissection tools

-

15 mL and 50 mL conical tubes

-

Cell culture plates or coverslips

Procedure:

-

Coat culture surfaces with Poly-D-lysine (50 µg/mL) or Poly-L-lysine (0.01 mg/mL) overnight at 37°C, followed by washing with sterile water.[7][8]

-

Euthanize the pregnant mouse according to institutional guidelines and dissect the uterine horns into ice-cold HBSS.

-

Isolate the embryos and dissect the hippocampi in a sterile environment.

-

Transfer the hippocampi to a tube containing an enzymatic digestion solution (e.g., papain or trypsin with DNase I) and incubate at 37°C for 15-20 minutes.[9]

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[9]

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in pre-warmed supplemented Neurobasal medium.

-

Determine cell viability and density using a hemocytometer and Trypan Blue.

-

Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) onto the coated culture surfaces.

-

Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.

-